2,3-Difluoropyrazine
Overview
Description
2,3-Difluoropyrazine is an organic compound belonging to the class of pyrazines, which are a group of heterocyclic compounds containing a six-membered ring of two nitrogen atoms and four carbon atoms. This compound has a wide range of applications in scientific research, including its use as a fluorescent probe and its potential to act as a precursor in organic synthesis. In
Scientific Research Applications
Synthesis Techniques
- Solvent-Switchable Synthesis of Trifluoromethylated Pyrazoles: Research by Muzalevskiy et al. (2017) demonstrated the solvent-dependent regioselectivity in synthesizing trifluoromethylated pyrazoles, important for medicinal chemistry. Different solvents favor the formation of 3- or 5-trifluoromethylpyrazoles, essential in drug synthesis like Celebrex and SC-560 (Muzalevskiy et al., 2017).
Chemical Properties and Applications
Synthesis of Fluorinated Pyrazoles for Acaricidal Activity
Fustero et al. (2008) explored the synthesis of fluorinated pyrazoles, demonstrating their potent acaricidal activities. This highlights the utility of 2,3-difluoropyrazine derivatives in agrochemical research (Fustero et al., 2008).
Silver-Mediated Synthesis of 3-Trifluoromethylpyrazoles
A study by Li et al. (2013) focused on the efficient construction of 3-trifluoromethylpyrazole frameworks, crucial in synthetic and medicinal chemistry. This process involves cyclocondensations, important for producing fluorine-containing building blocks (Li et al., 2013).
Medicinal Chemistry and Drug Design
Synthesis of 3-Amino-4-Fluoropyrazoles
Research by Surmont et al. (2011) involved synthesizing 3-amino-4-fluoropyrazoles, valuable as building blocks in medicinal chemistry due to their functional groups allowing further functionalization (Surmont et al., 2011).
Development of Antitumor Benzofuro[2,3- b]pyrazine
Wang et al. (2019) developed a strategy for synthesizing benzofuro[2,3-b]pyrazines, exhibiting significant anticancer activity. This research signifies the therapeutic potential of pyrazine derivatives in oncology (Wang et al., 2019).
Multifunctional Applications
Fluorinated Pyrazoles Syntheses for Diverse Applications
Ohtsuka et al. (2012) investigated direct trifluoromethylation for producing fluorinated pyrazoles, useful in various chemical syntheses. This process is vital for creating multifunctional chemical compounds (Ohtsuka et al., 2012).
- ene) Complex Based Materials:** Ribas et al. (2004) explored the design of nickel compounds using pyrazine-2,3-diselenol ligands. This research contributes to the development of materials with specific electronic and magnetic properties, highlighting the versatility of pyrazine derivatives (Ribas et al., 2004).
- Microwave-Assisted Synthesis in Organic Chemistry: Lu and Zhang (2004) utilized microwave irradiation for the synthesis of 3-aminoimidazo[1,2-a]pyridine/pyrazine derivatives. This method illustrates the efficiency and versatility of pyrazine derivatives in creating diverse molecular structures (Lu & Zhang, 2004).
Safety and Hazards
Mechanism of Action
2,3-Difluoropyrazine: is a heterocyclic compound containing two fluorine atoms attached to a pyrazine ring
Biochemical Pathways:
Unfortunately, detailed information on the affected pathways remains elusive. Pyrazine derivatives, in general, exhibit diverse biological activities, including antibacterial, antifungal, and antiviral effects . This compound require further investigation.
Action Environment:
Environmental factors, such as pH, temperature, and solvent polarity, can impact the compound’s stability and efficacy. Fluorine substitution may enhance stability under varying conditions.
: Shestopalov, A. M., Rodinovskaya, L. A., Mortikov, V. Y., & Fedorov, A. E. (2014). Synthesis of Fluorinated Pyridines. Fluorine in Heterocyclic Chemistry, 2, 1–58. Link
Biochemical Analysis
Biochemical Properties
Pyrazine derivatives, including 2,3-Difluoropyrazine, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is not clearly recognized
Cellular Effects
Given the wide range of biological activities exhibited by pyrazine derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific studies on this compound are needed to confirm these potential effects.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
2,3-difluoropyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWMJTRHEAAUFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200740 | |
Record name | Pyrazine, 2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52751-15-2 | |
Record name | Pyrazine, 2,3-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052751152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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